molecular formula C26H20N4O B5301048 (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B5301048
M. Wt: 404.5 g/mol
InChI Key: WGZLPQJIYJHCMX-MNDPQUGUSA-N
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Description

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety, an indole ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a condensation reaction The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The pathways involved include signal transduction and metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile
  • 2,2’-Bipyridyl
  • Dichloroaniline

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c27-17-19(26-28-23-11-5-6-12-24(23)29-26)16-20-18-30(25-13-7-4-10-22(20)25)14-15-31-21-8-2-1-3-9-21/h1-13,16,18H,14-15H2,(H,28,29)/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLPQJIYJHCMX-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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